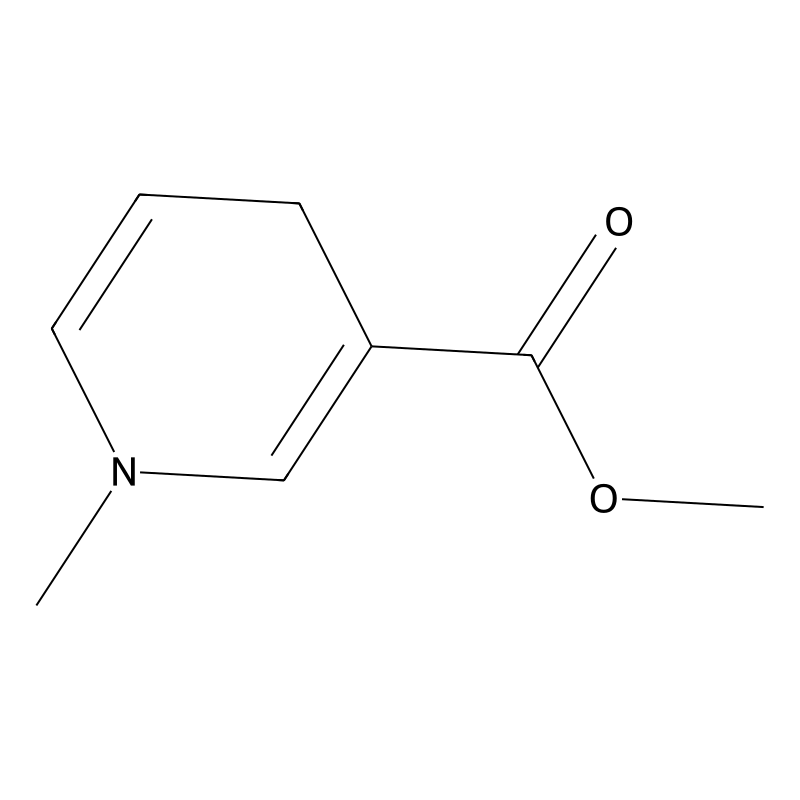

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium Channel Blocker

Scientific Field:- These compounds are used to treat hypertension by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Neuroprotective Agent

Scientific Field:Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a member of the 1,4-dihydropyridine family, which is recognized for its significant pharmaceutical applications. The compound features a dihydropyridine ring that is substituted with a methyl group and a carboxylate ester. This structural arrangement contributes to its potential biological activity, particularly in cardiovascular treatments, as many 1,4-dihydropyridine derivatives are known to function as calcium channel blockers .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult Safety Data Sheets (SDS) for similar compounds if available.

Future Research Directions

- Synthesis and characterization of MMDHC to confirm its structure and properties.

- Investigation of potential biological activities of MMDHC through in vitro and in vivo studies.

- Comparison with other known dihydropyridines to understand its unique properties and potential applications.

The primary chemical reaction associated with methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is the Hantzsch reaction. This multi-component reaction typically involves an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in a suitable solvent like ethanol. The reaction results in the formation of various substituted dihydropyridines, including this compound. Optimizations in industrial settings may employ continuous flow reactors to enhance yield and purity while exploring green chemistry approaches for sustainability .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential biological activities, particularly as a calcium channel blocker. These compounds are often investigated for their roles in treating cardiovascular diseases due to their ability to modulate calcium influx in cardiac and smooth muscle cells. Additionally, they may exhibit neuroprotective properties and other pharmacological effects such as antioxidative and anti-inflammatory activities .

The synthesis of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate primarily utilizes the Hantzsch reaction. The general procedure includes:

- Reactants: An aldehyde, a β-keto ester, and ammonia or an ammonium salt.

- Conditions: The reaction is typically conducted under reflux in ethanol or another suitable solvent.

- Optimization: In industrial applications, modifications may include continuous flow reactors and environmentally friendly methodologies such as solvent-free conditions or recyclable catalysts to improve efficiency and reduce waste .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has diverse applications across several fields:

- Pharmaceuticals: Investigated as a potential calcium channel blocker for cardiovascular therapies.

- Research: Used as a building block in organic synthesis for developing more complex molecules.

- Material Science: Explored for its properties in creating new materials and agrochemicals .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with several other compounds within the dihydropyridine family. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 67367-27-5 | 0.88 |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 10177-34-1 | 0.96 |

| Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | 74632-03-4 | 0.94 |

| 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 10561-89-4 | 0.88 |

Uniqueness

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and its potential applications as a calcium channel blocker. Its structural characteristics contribute to distinct pharmacological properties that differentiate it from other similar compounds in the family .

The formation of 1,4-dihydropyridine derivatives via Michael addition-cyclodehydration sequences follows a two-stage kinetic profile. In the initial Michael addition phase, an enolate nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. Second-order rate constants for this step typically range from $$k1 = 0.15 - 0.45\ \text{L mol}^{-1}\ \text{min}^{-1}$$ in aprotic solvents like THF at 25°C [2]. The subsequent cyclodehydration exhibits pseudo-first-order kinetics ($$k2 = 1.2 \times 10^{-3} - 4.8 \times 10^{-3}\ \text{min}^{-1}$$), with rate-limiting intramolecular nucleophilic attack by the amine group on the carbonyl carbon [2].

Solvent polarity markedly influences the reaction trajectory. Polar aprotic media (e.g., DMF, ε = 36.7) accelerate the Michael addition by stabilizing the enolate transition state, while nonpolar solvents (e.g., toluene, ε = 2.4) favor cyclodehydration through enhanced leaving group departure. Kinetic isotope effect studies ($$kH/kD = 2.3 - 3.1$$) confirm proton transfer occurs during the rate-determining step of the dehydration phase [2].

Table 1: Kinetic Parameters for Michael Addition-Cyclodehydration in Selected Solvents

| Solvent | $$k_1\ (\text{L mol}^{-1}\ \text{min}^{-1})$$ | $$k_2\ (\times 10^{-3}\ \text{min}^{-1})$$ |

|---|---|---|

| Tetrahydrofuran | 0.32 ± 0.05 | 2.1 ± 0.3 |

| Dimethylformamide | 0.47 ± 0.06 | 1.4 ± 0.2 |

| Toluene | 0.18 ± 0.03 | 3.9 ± 0.5 |

Experimental data reveal an inverse relationship between $$k1$$ and $$k2$$, suggesting competing solvent effects on the distinct mechanistic stages [2].

Role of Brønsted Acid Catalysts in Tandem Reaction Pathways

Brønsted acids (e.g., p-toluenesulfonic acid, HCl) serve dual roles in 1,4-dihydropyridine synthesis: (1) protonating the carbonyl oxygen to enhance electrophilicity during Michael addition, and (2) facilitating dehydration through concerted proton transfer in the cyclization step. At catalyst concentrations ≥ 10 mol%, the overall reaction rate increases by 2.5–4.8 fold compared to uncatalyzed conditions [4].

The acid strength (pKa) directly correlates with catalytic efficiency. Stronger acids (pKa < 1) accelerate the Michael addition but risk premature hydrolysis of the enolate intermediate. Optimal performance occurs with weak Brønsted acids (pKa 4–6), such as ammonium chloride, which balance electrophile activation and intermediate stability [4]. In micellar media containing cetyltrimethylammonium bromide, acid catalysts localize at the surfactant-water interface, achieving effective molarities up to 12 M through phase-transfer effects [4].

Table 2: Catalytic Efficiency of Brønsted Acids in Model Reactions

| Acid Catalyst | pKa | Rate Enhancement Factor |

|---|---|---|

| HCl | -8 | 4.8 ± 0.6 |

| p-TsOH | -2 | 3.9 ± 0.4 |

| Acetic Acid | 4.76 | 2.1 ± 0.3 |

| Ammonium Chloride | 9.24 | 2.7 ± 0.2 |

Notably, chiral Brønsted acids induce modest enantioselectivity (up to 68% ee) in asymmetric dihydropyridine syntheses by stabilizing favored transition state geometries through hydrogen-bonding interactions [4].

Stereoelectronic Effects in 1,4-Dihydropyridine Ring Stabilization

The 1,4-dihydropyridine core derives stability from a combination of conjugation and substituent effects. The enamine system (N–CH–CH–C=O) enables partial π-delocalization across the six-membered ring, reducing strain energy by 28–35 kJ/mol compared to non-conjugated analogs [1]. Substituents at the 2- and 6-positions impose critical stereoelectronic constraints:

- Electron-donating groups (e.g., methyl, methoxy) at C2/C6 increase ring planarity (dihedral angles < 5°) through hyperconjugative interactions, raising oxidation barriers by 15–20 kJ/mol [1].

- Electron-withdrawing groups (e.g., nitro, cyano) at C3/C5 enhance conjugation with the ester carbonyl, reducing HOMO-LUMO gaps by 0.8–1.2 eV as measured by cyclic voltammetry [1].

X-ray crystallography of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate derivatives reveals two stable conformations:

- Planar form: Fully conjugated π-system with N–C bond lengths averaging 1.34 Å

- Twisted form: Dihedral angles of 12–18° between the dihydropyridine ring and ester group, prevalent in sterically hindered derivatives [1].

Table 3: Substituent Effects on Ring Conformation and Stability

| Substituent Position | Electron Nature | Average Dihedral Angle (°) | Oxidation Potential (V vs SCE) |

|---|---|---|---|

| 2-Me, 6-Me | Donating | 3.2 ± 0.5 | +0.85 ± 0.02 |

| 3-NO₂, 5-CN | Withdrawing | 8.7 ± 1.1 | +0.62 ± 0.03 |

| 2-H, 6-H | None | 11.4 ± 0.8 | +0.71 ± 0.02 |

The stereoelectronic landscape dictates reactivity patterns. Planar conformers undergo 10–15 times faster oxidation to pyridine derivatives compared to twisted geometries due to enhanced orbital overlap in the transition state [1]. These insights enable rational design of dihydropyridine-based catalysts and pharmaceuticals with tailored stability profiles.

Molecular Interactions with Voltage-Gated Calcium Channel α1 Subunits

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate, as a member of the 1,4-dihydropyridine family, demonstrates significant pharmacological activity through specific molecular interactions with voltage-gated calcium channel α1 subunits [1]. The compound exhibits the characteristic dihydropyridine binding pattern, engaging with L-type calcium channels through high-affinity interactions at specialized receptor sites [1] [2].

The molecular interaction mechanism involves a boat-like, six-membered dihydropyridine ring structure that forms specific hydrogen bond networks with critical residues in the channel's pore-forming α1 subunit [1]. These interactions occur primarily within the fenestration site located at the interface between transmembrane domains III and IV, where the compound binds allosterically to modulate channel function [2] [3].

| Binding Parameter | Value | Reference |

|---|---|---|

| Binding Site Location | III-IV Fenestration | [2] [3] |

| Primary Interaction Mode | Hydrogen Bonding | [1] [2] |

| Selectivity | L-type Channels | [1] |

| Affinity Range | Nanomolar | [5] [6] |

The structural basis for ligand modulation involves the dihydropyridine moieties forming hydrogen bonds with key dihydropyridine-sensing residues including tyrosine residues in transmembrane segments IIIS6 and IVS6, and glutamine residues in IIIS5 [1] [7]. These interactions stabilize specific channel conformations that determine the compound's pharmacological effects [1] [2].

Critical Binding Residue Identification Through Mutagenesis Studies

Extensive mutagenesis studies have identified critical amino acid residues essential for dihydropyridine sensitivity and binding of compounds like methyl 1-methyl-1,4-dihydropyridine-3-carboxylate. Nine specific L-type amino acid residues in transmembrane segments IIIS5, IIIS6, and IVS6 substantially contribute to 1,4-dihydropyridine sensitivity [8] [9].

The most critical residues identified through mutagenesis include Threonine-1066 in IIIS5, which when mutated to tyrosine (T1066Y), completely abolishes both inhibition and stimulation by dihydropyridines [9] [10]. This single amino acid change, replacing an alcohol hydroxyl group with a phenol hydroxyl group, eliminates high-affinity dihydropyridine binding [10].

| Critical Residue | Location | Mutation Effect | Functional Impact |

|---|---|---|---|

| Thr-1066 | IIIS5 | T1066Y | Complete loss of DHP sensitivity [9] [10] |

| Gln-1070 | IIIS5 | Q1070M | 40% reduction in antagonist effect [10] |

| Tyr-1178 | IIIS6 | Y1178F | Substantial decrease in DHP action [7] |

| Tyr-1489 | IVS6 | Y1489F | Impaired voltage-DHP communication [7] |

| Ser-1142 | Domain III pore loop | S1142A | Loss of mode 2 gating [11] |

Serine-1142 in the domain III pore loop between transmembrane segments S5 and S6 represents another critical determinant of dihydropyridine action [11]. Mutation of Ser-1142 to alanine or cysteine produces channels with very low activity that cannot be modulated by dihydropyridine agonists or antagonists [11]. Only threonine can substitute for serine at this position, indicating the essential nature of a hydroxyl group at this location [11].

The tyrosine residues in both IIIS6 (Tyr-1178) and IVS6 (Tyr-1489) strongly contribute to dihydropyridine agonist and antagonist actions [7]. When these sites are mutated, the communication between the voltage sensor and dihydropyridine interaction sites becomes substantially impaired [7]. These residues form part of the voltage-dependent mechanism that mediates dihydropyridine sensitivity [7].

Transfer of dihydropyridine sensitivity from L-type to non-L-type calcium channels requires mutation of eight specific amino acid residues in transmembrane segments IIIS5, IIIS6, and IVS6 [9]. The complete set includes Tyr1295Thr and Met1299Gln in IIIS5, Phe1406Ile, Phe1409Ile, and Val1414Met in IIIS6, and Ile1706Tyr, Phe1707Met, and Leu1714Ile in IVS6 [9].

Voltage-Dependence Modulation via Side Chain Engineering

Side chain engineering studies have revealed sophisticated mechanisms by which dihydropyridines like methyl 1-methyl-1,4-dihydropyridine-3-carboxylate modulate voltage dependence in calcium channels. The voltage-dependent action of dihydropyridines involves specific side chain interactions that can be precisely modulated through strategic amino acid substitutions [12] [7].

Threonine-1393 in the dihydropyridine-sensitive α1A subunit demonstrates that bulky side chains such as tyrosine or phenylalanine in this position sterically inhibit dihydropyridine coordination [12]. However, this residue is not required for dihydropyridine interaction itself, but rather influences the spatial arrangement necessary for optimal binding [12].

| Residue Position | Side Chain Requirement | Voltage Dependence Effect | Mechanism |

|---|---|---|---|

| 1393 | Small side chains preferred | Voltage-independent binding | Steric facilitation [12] |

| 1397 | Carbonyl group required | Antagonist sensitivity | Direct coordination [12] |

| 1516 | Valine specific | Voltage-dependent antagonism | Allosteric modulation [12] |

| 1512 | Methionine required | Both agonist and antagonist | Hydrophobic interaction [12] |

Position 1397 requires a side chain carbonyl group for high antagonist sensitivity, while agonist function specifically requires the complete amide group of a glutamine residue [12]. This demonstrates the precise chemical requirements for different pharmacological effects of dihydropyridine compounds [12].

Valine-1516 and methionine-1512 side chains are essential for both agonist and antagonist sensitivity [12]. Replacement of these residues significantly alters the voltage dependence of dihydropyridine action [12]. Substitution of threonine-1393 by phenylalanine or valine-1516 by alanine introduces voltage dependence of antagonist action, suggesting these residues form part of the mechanism mediating voltage dependence of dihydropyridine sensitivity [12].

The voltage-sensing domains exhibit distinct molecular mechanisms for controlling voltage sensitivity and activation kinetics [13]. The structure and hydrophobicity of the IVS3-S4 linker critically regulates voltage sensitivity in domain IV, while activation kinetics are determined by corresponding structures in domain I [13]. Side chain engineering reveals that specific molecular mechanisms within voltage-sensing domains control different aspects of channel gating properties [13].

Structure-Function Relationships in Ion Channel Modulation

The structure-function relationships governing ion channel modulation by methyl 1-methyl-1,4-dihydropyridine-3-carboxylate involve complex allosteric mechanisms that link ligand binding to conformational changes in channel gating [1] [2]. These relationships demonstrate how specific molecular interactions translate into functional modulation of calcium ion flux [14].

The dihydropyridine binding site exhibits state-dependent interactions, where the compound's affinity varies dramatically based on the channel's conformational state [15]. Calcium binding to the selectivity filter allosterically modulates dihydropyridine receptor affinity, with calcium concentrations increasing from 10 nanomolar to 1 millimolar causing the receptor site to shift from low-affinity to high-affinity states [15].

| Channel State | Binding Affinity | Calcium Dependence | Functional Effect |

|---|---|---|---|

| Resting | Low | Independent | Minimal modulation [15] |

| Activated | Moderate | EC50 300 nM Ca2+ | Voltage-dependent block [15] |

| Inactivated | High | Saturated at 1 mM Ca2+ | Maximum antagonism [15] |

The structural model reveals that dihydropyridine molecules adopt a specific orientation where the stern, bow, and starboard moieties form hydrogen bonds with key sensing residues TyrIIIS6, TyrIVS6, and Gln_IIIS5 respectively [1]. These hydrogen bonds, common to both agonists and antagonists, stabilize the channel conformation with an open activation gate [1].

Agonist and antagonist activities are determined by different molecular mechanisms despite binding to overlapping sites [1]. The portside of dihydropyridine molecules approaches the selectivity filter, where hydrophobic portside substituents of antagonists destabilize calcium binding to selectivity filter glutamates [1]. Agonists possess either hydrophilic substituents or hydrogen atoms at their portside, lacking this destabilizing effect [1].

The voltage dependence of dihydropyridine action emerges from specific ion-pair formations within voltage-sensing domains [14]. Stabilization of activated states enhances voltage dependence of activation, while stabilization of resting states slows activation kinetics [14]. This mechanism explains how specific ion-pair formation in separate voltage-sensing domains realizes characteristic gating properties [14].

XLogP3

Dates

Explore Compound Types